2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide
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Overview
Description
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a chlorophenyl group and a diphenylpropyl acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl group and the diphenylpropyl acetamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide can be compared with other pyrimidine derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
1210516-38-3 |
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Molecular Formula |
C27H24ClN3O2 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C27H24ClN3O2/c28-23-13-11-22(12-14-23)25-17-27(33)31(19-30-25)18-26(32)29-16-15-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,17,19,24H,15-16,18H2,(H,29,32) |
InChI Key |
KTCCGMCAJVBMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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